6alpha-Naloxol-d5 Hydrochloride
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Overview
Description
6alpha-Naloxol-d5 Hydrochloride is a deuterium-labeled derivative of 6alpha-Naloxol, an opioid antagonist. This compound is primarily used in scientific research, particularly in the study of opioid receptors and their interactions. The molecular formula of this compound is C19H18D5NO4•HCl, and it has a molecular weight of 370.88 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6alpha-Naloxol-d5 Hydrochloride involves the incorporation of deuterium atoms into the naloxol structure. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. the general process involves the use of deuterated reagents and catalysts to facilitate the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and reactors to ensure the efficient and consistent incorporation of deuterium atoms. Quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
6alpha-Naloxol-d5 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naloxone derivatives.
Reduction: Reduction reactions can convert naloxone derivatives back to naloxol.
Substitution: Deuterium atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve the use of halogenating agents and catalysts.
Major Products Formed
The major products formed from these reactions include various naloxone and naloxol derivatives, which are used in further research and development of opioid antagonists .
Scientific Research Applications
6alpha-Naloxol-d5 Hydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of deuterium-labeled compounds.
Biology: Employed in the study of opioid receptors and their interactions with various ligands.
Medicine: Used in pharmacokinetic and pharmacodynamic studies to understand the metabolism and action of opioid antagonists.
Industry: Utilized in the development of new drugs and therapeutic agents targeting opioid receptors
Mechanism of Action
6alpha-Naloxol-d5 Hydrochloride exerts its effects by acting as an opioid receptor antagonist. It binds competitively to the μ-opioid receptors, preventing the binding of opioid agonists. This competitive inhibition leads to the reversal of opioid effects, such as respiratory depression and analgesia. The molecular targets involved include the μ-opioid receptors, and the pathways affected are those related to opioid signaling and neurotransmission .
Comparison with Similar Compounds
Similar Compounds
Naloxone: A widely used opioid antagonist with a similar mechanism of action.
Naltrexone: Another opioid antagonist used in the treatment of opioid dependence.
6beta-Naloxol: A stereoisomer of 6alpha-Naloxol with similar properties but different spatial configuration
Uniqueness
6alpha-Naloxol-d5 Hydrochloride is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium labeling allows for precise tracking and analysis in pharmacokinetic studies, making it a valuable tool in the study of opioid receptors and their interactions .
Properties
Molecular Formula |
C19H24ClNO4 |
---|---|
Molecular Weight |
370.9 g/mol |
IUPAC Name |
(4R,4aS,7S,7aR,12bS)-3-(1,1,2,3,3-pentadeuterioprop-2-enyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol;hydrochloride |
InChI |
InChI=1S/C19H23NO4.ClH/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11;/h2-4,13-14,17,21-23H,1,5-10H2;1H/t13-,14+,17-,18-,19+;/m0./s1/i1D2,2D,8D2; |
InChI Key |
VFEZXRHXAKHILC-MJLGWRNOSA-N |
Isomeric SMILES |
[2H]C(=C([2H])C([2H])([2H])N1CC[C@]23[C@@H]4[C@H](CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)O)[2H].Cl |
Canonical SMILES |
C=CCN1CCC23C4C(CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)O.Cl |
Origin of Product |
United States |
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